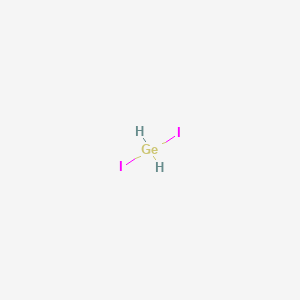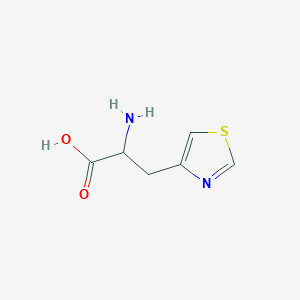
Diammonium manganese bis(sulphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium manganese bis(sulphate) is an inorganic compound with the molecular formula H₈MnN₂O₈S₂This compound is primarily used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diammonium manganese bis(sulphate) can be synthesized through the reaction of manganese(II) sulfate with ammonium sulfate in an aqueous solution. The reaction typically involves dissolving manganese(II) sulfate and ammonium sulfate in water, followed by crystallization to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of diammonium manganese bis(sulphate) involves large-scale crystallization processes. The raw materials, manganese(II) sulfate and ammonium sulfate, are mixed in specific proportions and dissolved in water. The solution is then subjected to controlled cooling and evaporation to induce crystallization. The resulting crystals are filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Diammonium manganese bis(sulphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Manganese(IV) oxide (MnO₂)
Reduction: Manganese(II) ions (Mn²⁺)
Substitution: Manganese(II) chloride (MnCl₂), manganese(II) bromide (MnBr₂), manganese(II) iodide (MnI₂)
Scientific Research Applications
Diammonium manganese bis(sulphate) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of diammonium manganese bis(sulphate) involves its ability to interact with various molecular targets and pathways. In biological systems, manganese ions play a crucial role in enzymatic reactions, acting as cofactors for enzymes involved in processes such as antioxidant defense and metabolism . The compound’s antibacterial properties are attributed to its ability to chelate essential metal ions, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Diammonium manganese bis(sulphate) can be compared with other similar compounds, such as:
Manganese(II) ammonium sulfate: Similar in composition but differs in hydration state and crystal structure.
Manganese(II) sulfate: Lacks the ammonium component and has different solubility and reactivity properties.
Ammonium sulfate: Contains no manganese and is primarily used as a fertilizer.
Uniqueness: Diammonium manganese bis(sulphate) is unique due to its dual role as a source of both manganese and ammonium ions, making it valuable in applications requiring both components .
Properties
CAS No. |
13566-22-8 |
|---|---|
Molecular Formula |
H8MnN2O8S2 |
Molecular Weight |
283.15 g/mol |
IUPAC Name |
azane;manganese(2+);sulfuric acid;sulfate |
InChI |
InChI=1S/Mn.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 |
InChI Key |
VODGJKZAAVKBAL-UHFFFAOYSA-L |
SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mn+2] |
Canonical SMILES |
N.N.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[Mn+2] |
Key on ui other cas no. |
13566-22-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan](/img/structure/B84360.png)



